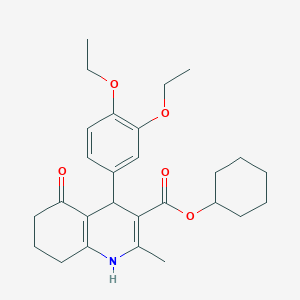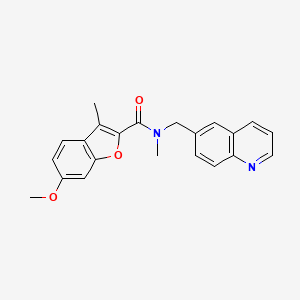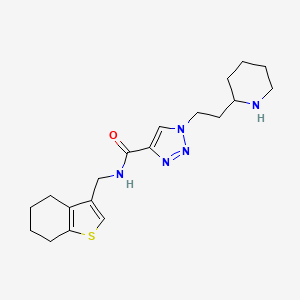![molecular formula C14H12ClN3O2S B5564022 7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)
7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione, also known as TRO40303, is a novel compound that has been found to have potential therapeutic effects. It belongs to the class of spirocyclic molecules and has a unique chemical structure.
Wirkmechanismus
7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione exerts its pharmacological effects by inhibiting the opening of mitochondrial permeability transition pores. This leads to a decrease in the production of reactive oxygen species and the prevention of mitochondrial dysfunction. This compound can also activate the Akt signaling pathway, which is involved in cell survival and anti-apoptotic processes.
Biochemical and physiological effects:
This compound has been shown to have a protective effect on the heart and brain during ischemia-reperfusion injury. It can reduce infarct size and improve cardiac function in animal models of myocardial infarction. This compound can also improve neurological function and reduce brain damage in animal models of stroke. In addition, this compound can induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione has several advantages for lab experiments. It has a unique chemical structure and a well-defined mechanism of action, which makes it a valuable tool for studying mitochondrial function and ischemia-reperfusion injury. This compound can also be easily synthesized in the laboratory, and its purity can be achieved through recrystallization. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and pharmacokinetic properties. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione. First, further studies are needed to investigate the pharmacokinetic properties and toxicity of this compound in animal models and humans. Second, this compound can be used as a tool to study the role of mitochondrial permeability transition pores in various diseases, such as heart failure, stroke, and cancer. Third, this compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Fourth, this compound can be used in combination with other drugs to enhance its therapeutic effects and reduce its toxicity. Finally, this compound can be used as a lead compound for the development of novel drugs with similar pharmacological properties.
Synthesemethoden
The synthesis of 7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione involves a series of chemical reactions, including the condensation of 6-chloro-1,3-benzothiazol-2-amine with 2,7-dibromo-9,9-dimethyl-9H-fluorene, followed by a cyclization reaction to form the spirocyclic structure. The yield of this compound is around 30%, and the purity can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione has been studied extensively for its potential therapeutic effects. It has been found to have a protective effect on the heart and brain during ischemia-reperfusion injury, which is a common phenomenon in many cardiovascular and cerebrovascular diseases. This compound can reduce the production of reactive oxygen species and inhibit the opening of mitochondrial permeability transition pores, which are the key mechanisms of ischemia-reperfusion injury. This compound has also been studied for its potential anti-cancer effects, as it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-8-1-2-9-10(5-8)21-13(16-9)18-4-3-14(7-18)6-11(19)17-12(14)20/h1-2,5H,3-4,6-7H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXICZSPGFGYAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)NC2=O)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)
![(1S*,5R*)-3-[(3-chlorobenzyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563952.png)

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5563968.png)
![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563972.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide](/img/structure/B5563995.png)
![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)

